4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and dimethoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the thiazole intermediate is coupled with 2,3-dimethoxyphenyl acetic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the thiazole-acetyl derivative. Finally, this intermediate is reacted with 4-aminomethylbenzoic acid under amide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the benzoic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and the benzoic acid moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Benzoic Acid Derivatives: Compounds such as 4-aminomethylbenzoic acid and 4-methoxybenzoic acid have similar structural features and applications.
Uniqueness
4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is unique due to the combination of its thiazole ring, dimethoxyphenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H20N2O5S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C21H20N2O5S/c1-27-17-5-3-4-16(19(17)28-2)20-23-15(12-29-20)10-18(24)22-11-13-6-8-14(9-7-13)21(25)26/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H,25,26) |
InChI Key |
ROVAONLZXKNSNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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